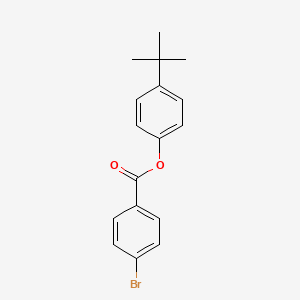

4-tert-butylphenyl 4-bromobenzoate

Description

4-tert-Butylphenyl 4-bromobenzoate is an aromatic ester featuring a tert-butyl substituent on the phenyl ring and a bromine atom at the para position of the benzoate moiety. The tert-butyl group is known for imparting steric bulk and enhancing thermal stability, while the bromine atom contributes to electronic effects and intermolecular interactions .

Properties

IUPAC Name |

(4-tert-butylphenyl) 4-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrO2/c1-17(2,3)13-6-10-15(11-7-13)20-16(19)12-4-8-14(18)9-5-12/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJSCTXBYPZDIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butylphenyl 4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with 4-tert-butylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:

Solvent: Dichloromethane or another suitable organic solvent.

Temperature: Room temperature to slightly elevated temperatures.

Reaction Time: Several hours to overnight.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-tert-butylphenyl 4-bromobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized products.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Products depend on the nucleophile used, such as 4-tert-butylphenyl 4-aminobenzoate.

Reduction: 4-tert-butylphenyl 4-hydroxybenzoate.

Oxidation: Various oxidized derivatives of the phenyl ring.

Scientific Research Applications

4-tert-butylphenyl 4-bromobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-tert-butylphenyl 4-bromobenzoate exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the ester group is reduced to an alcohol, often involving the transfer of hydride ions.

Comparison with Similar Compounds

Substituent Effects on Crystal Packing and Mechanical Properties

- 4-Methylphenyl 4-bromobenzoate (): This analog forms molecular layers stabilized by C–H⋯O and Br⋯Br interactions. Its structure is comparable to 4-bromophenyl benzoate (4BPB) and 4-methylphenyl 4-methylbenzoate (4MPB), where methyl and bromine substituents influence packing density and symmetry.

4-Bromophenyl 4-Bromobenzoate ():

This compound exhibits trimorphism, with polymorphs displaying plastic, elastic, or brittle mechanical behaviors depending on supramolecular interactions (e.g., π–π stacking, halogen bonding). However, critiques highlight that impurities or mischaracterization (e.g., nitro group contamination) could skew results . In contrast, the tert-butyl group in 4-tert-butylphenyl 4-bromobenzoate may stabilize specific polymorphs through van der Waals interactions, though this remains speculative without direct data .

Reactivity in Catalytic Reactions

- Methyl 4-Bromobenzoate (): Reacts with zinc enolates in palladium-catalyzed α-arylation. The reaction efficiency depends on stoichiometric control of ZnCl₂.

Ethyl 4-Bromobenzoate ():

Undergoes reduction to aldehydes using PDBBA and participates in Pd-catalyzed cross-couplings. The electron-withdrawing bromine enhances electrophilicity, while the tert-butyl group’s electron-donating nature in this compound might moderate reactivity in similar transformations .

Electronic and Functional Group Comparisons

- tert-Butyl 4-Bromo-2-fluorobenzoate (): Fluorine introduces strong electron-withdrawing effects, increasing acidity of adjacent protons. The tert-butyl group in this compound lacks such effects but may improve solubility in nonpolar solvents .

4-Formylphenyl 4-Bromobenzoate ():

The formyl group enables further functionalization (e.g., condensation reactions). In contrast, the tert-butyl group in this compound is chemically inert, limiting post-synthetic modifications but enhancing stability .

Data Table: Key Properties of Structural Analogs

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-tert-butylphenyl 4-bromobenzoate, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves sequential esterification and coupling reactions. For example:

Esterification : React 4-bromobenzoic acid with thionyl chloride (SOCl₂) to form 4-bromobenzoyl chloride.

Coupling : React the acid chloride with 4-tert-butylphenol in anhydrous dichloromethane (DCM) using a base like triethylamine (Et₃N) to drive the reaction.

-

Critical Parameters :

-

Temperature control (<0°C during acid chloride formation to minimize side reactions).

-

Solvent selection (polar aprotic solvents like DCM improve solubility).

-

Purification via column chromatography (hexane/ethyl acetate gradient) to isolate the ester .

Step Reagents/Conditions Yield Purity (HPLC) Esterification SOCl₂, reflux, 2 hr 85-90% ≥95% Coupling 4-tert-butylphenol, Et₃N, DCM, 0°C → RT 70-75% ≥98%

Q. How can polymorphism in this compound be experimentally characterized, and what mechanical properties are associated with different polymorphs?

- Methodology :

- Screening : Use solvent evaporation (e.g., methanol, acetonitrile) to crystallize polymorphs.

- Characterization :

- PXRD to identify distinct crystal forms.

- DSC to analyze thermal transitions (melting points, phase changes).

- Nanoindentation to quantify mechanical properties (elastic modulus, plasticity).

- Findings : Polymorphs of structurally similar compounds (e.g., 4-bromophenyl 4-bromobenzoate) exhibit drastic mechanical differences:

- Form I : Elastic (reversible bending under stress).

- Form II : Plastic (irreversible deformation).

- Form III : Brittle (catastrophic fracture) .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Key Techniques :

- NMR (¹H/¹³C): Confirm molecular structure (e.g., tert-butyl singlet at δ 1.3 ppm, aromatic protons at δ 7.2-8.1 ppm).

- FT-IR : Validate ester C=O stretch (~1720 cm⁻¹) and aryl Br presence (~600 cm⁻¹).

- HPLC-MS : Assess purity and detect trace impurities (<0.1% sensitivity).

Advanced Research Questions

Q. How can contradictory crystallographic data for this compound derivatives be resolved?

- Case Study : A reported "polymorph" of 4-bromophenyl 4-bromobenzoate was later identified as a co-crystal containing 25% 4-bromobenzoate and 75% 4-nitrobenzoate.

- Resolution Strategy :

Re-refinement : Use SHELXL with updated data to correct bond lengths/angles (e.g., R1 reduced from 5.67% to 4.55%).

Hirshfeld Analysis : Compare intermolecular interactions (e.g., Br···O vs. NO₂···Br contacts) to distinguish co-crystals from true polymorphs.

Validation : Cross-check with independent synthesis and PXRD simulations (Mercury 4.0 software) .

Q. What role does the tert-butyl group play in modulating the compound’s supramolecular architecture?

- Mechanistic Insight :

- The bulky tert-butyl group induces steric hindrance, favoring C-H···π and Br···O interactions over conventional hydrogen bonding.

- This promotes layered packing in crystals, as seen in analogs like 4-ethylphenyl 4-tert-butylbenzoate (parallel stacking of aromatic rings) .

- Design Implications : Adjusting substituents (e.g., replacing Br with Cl) can tune melting points by ~20°C, impacting material processing .

Q. How can computational methods predict the biological activity of this compound derivatives?

- Approach :

Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2, COX-2).

QSAR Models : Correlate logP values (calculated: ~3.8) with membrane permeability.

MD Simulations : Assess stability of ligand-protein complexes (GROMACS, 100 ns trajectories).

- Outcome : Derivatives with electron-withdrawing groups (e.g., -NO₂) show higher COX-2 inhibition (IC₅₀: 12 μM vs. 45 μM for parent compound) .

Data Contradiction and Validation

Q. Why do mechanical property studies of polymorphs sometimes yield conflicting results, and how can these be addressed?

- Root Cause : Contamination during crystallization (e.g., solvent inclusion, co-crystal formation) alters mechanical behavior.

- Mitigation :

- Strict Solvent Purity : Use HPLC-grade solvents and inert atmospheres (N₂/Ar).

- Single-Crystal Validation : Combine SCXRD with elemental analysis (CHNS) to confirm stoichiometry.

- Reproducibility Tests : Independent replication across labs (e.g., Groningen vs. Indian Institute of Science protocols) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.